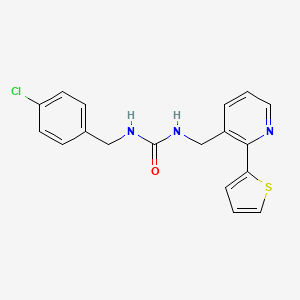
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as GSK-3 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
Urea Derivatives and Cytokinin-like Activity
Urea derivatives, including those structurally related to the specified compound, have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are notable for their use in in vitro plant morphogenesis studies. Recent structure-activity relationship studies have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, offering insights into their biological activity and mode of action (Ricci & Bertoletti, 2009).
Inhibition of Metal Corrosion
Mannich bases derived from urea, including those with pyridin-4-yl and pyrrolidin-1-yl groups, have been synthesized and assessed as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies reveal the relationship between the molecular structure of urea derivatives and their efficiency in preventing corrosion, adhering to Langmuir’s adsorption isotherm. This application highlights the potential of urea derivatives in materials science and engineering (Jeeva et al., 2015).
Anticancer Potential
Urea derivatives have been explored for their anticancer potential, with specific focus on their cytotoxic effects against various cancer cell lines. Compounds such as 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity, showing promising results comparable to established chemotherapeutic agents. This research avenue is significant for the development of new anticancer agents (Gaudreault et al., 1988).
Antimicrobial Activity
Novel urea and thiourea derivatives have been synthesized and tested for their antimicrobial activity, particularly against Mycobacterium tuberculosis. These compounds, characterized by their chloropicolinate moieties, have demonstrated efficacy in vitro, suggesting potential applications in developing new antimycobacterial treatments. The relationship between their structure and antimicrobial activity offers a foundation for future drug development (Konduri et al., 2021).
Neurological Applications
The allosteric antagonist "1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea" (PSNCBAM-1) has been investigated for its effects on CB1 receptor modulation in the cerebellum, highlighting its potential in neurological research. The study explores PSNCBAM-1's impact on neuronal excitability, providing insights into the allosteric modulation of the CB1 receptor. This research is crucial for understanding the therapeutic potential of CB1 receptor allosteric antagonists in treating central nervous system diseases (Wang et al., 2011).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBVNKLJOQZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

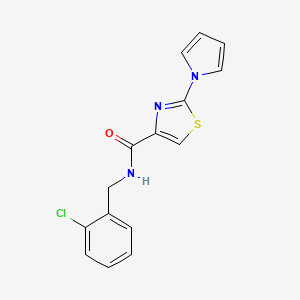
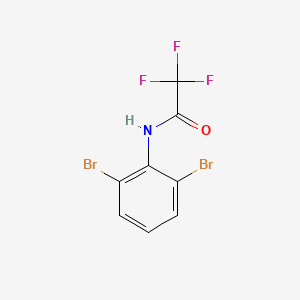
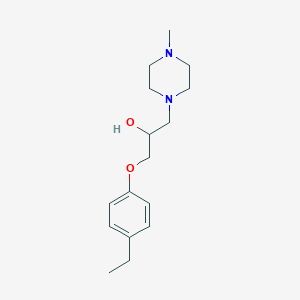


![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)
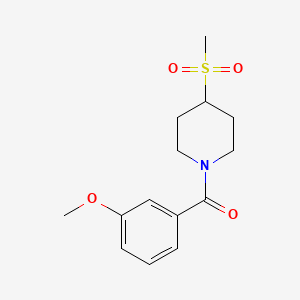


![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)
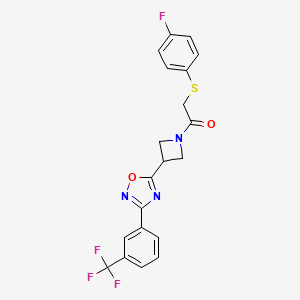
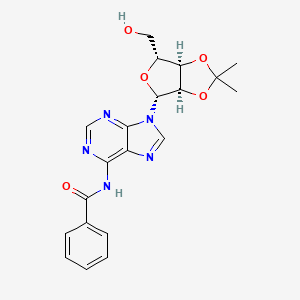
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)